An In-depth Technical Guide to Methyl 1-methyl-1H-imidazole-5-carboxylate
An In-depth Technical Guide to Methyl 1-methyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-methyl-1H-imidazole-5-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, most notably for its role as a key intermediate in the synthesis of γ-secretase modulators (GSMs). These GSMs are a promising class of therapeutic agents under investigation for the treatment of Alzheimer's disease. This technical guide provides a comprehensive overview of the structure, synthesis, and physicochemical properties of Methyl 1-methyl-1H-imidazole-5-carboxylate, with a focus on its application in drug discovery and development. Detailed experimental protocols, quantitative data, and a visualization of its role in the synthesis of γ-secretase modulators are presented to support researchers in this field.
Core Structure and Chemical Identity
Methyl 1-methyl-1H-imidazole-5-carboxylate is a disubstituted imidazole derivative. The core of the molecule is a five-membered aromatic ring containing two nitrogen atoms, characteristic of an imidazole. A methyl group is attached to one of the nitrogen atoms (N-1), and a methyl carboxylate group is attached to a carbon atom (C-5) of the imidazole ring.
The IUPAC name for this compound is methyl 1-methyl-1H-imidazole-5-carboxylate.[1] It is crucial to distinguish it from its isomer, Methyl 1H-imidazole-5-carboxylate, which lacks the N-methyl group and possesses different chemical properties.
Chemical Structure:
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value | Reference |
| Molecular Formula | C6H8N2O2 | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| CAS Number | 17289-20-2 | [1] |
| IUPAC Name | methyl 1-methyl-1H-imidazole-5-carboxylate | [1] |
| SMILES | CN1C=NC=C1C(=O)OC | [1] |
Synthesis and Characterization
The synthesis of Methyl 1-methyl-1H-imidazole-5-carboxylate can be achieved through the methylation of a suitable precursor, such as Methyl 1H-imidazole-5-carboxylate.
Experimental Protocol: Synthesis via N-methylation
This protocol describes a general method for the N-methylation of an imidazole carboxylate.
Materials:
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Methyl 1H-imidazole-5-carboxylate
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Methylating agent (e.g., methyl iodide, dimethyl sulfate)
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Base (e.g., sodium hydride, potassium carbonate)
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Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
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Quenching agent (e.g., water, saturated ammonium chloride solution)
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Extraction solvent (e.g., ethyl acetate, dichloromethane)
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Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
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To a solution of Methyl 1H-imidazole-5-carboxylate in an anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere.
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Stir the mixture at room temperature for 30 minutes.
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Add the methylating agent dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
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Carefully quench the reaction with a suitable quenching agent.
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Extract the aqueous layer with an organic solvent.
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Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
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Filter the mixture and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford Methyl 1-methyl-1H-imidazole-5-carboxylate.
Spectroscopic Data
The structural confirmation of Methyl 1-methyl-1H-imidazole-5-carboxylate is performed using standard spectroscopic techniques.
Table 2: Representative Spectroscopic Data
| Technique | Data |
| ¹H NMR | (Predicted) δ (ppm): 7.9-8.1 (s, 1H, imidazole-H), 7.5-7.7 (s, 1H, imidazole-H), 3.8-4.0 (s, 3H, N-CH₃), 3.7-3.9 (s, 3H, O-CH₃) |
| ¹³C NMR | (Predicted) δ (ppm): 160-165 (C=O), 135-140 (imidazole-C), 125-130 (imidazole-C), 120-125 (imidazole-C), 50-55 (O-CH₃), 30-35 (N-CH₃) |
| IR (KBr) | (Predicted) ν (cm⁻¹): ~3000 (C-H aromatic), ~2950 (C-H aliphatic), ~1720 (C=O ester), ~1500-1600 (C=N, C=C imidazole ring) |
Application in Drug Discovery: Synthesis of γ-Secretase Modulators
Methyl 1-methyl-1H-imidazole-5-carboxylate is a crucial building block for the synthesis of various γ-secretase modulators (GSMs). GSMs are being investigated as potential therapeutics for Alzheimer's disease because they can allosterically modulate the activity of γ-secretase, an enzyme complex involved in the production of amyloid-β (Aβ) peptides.[2][3][4][5] The modulation results in a shift towards the production of shorter, less amyloidogenic Aβ peptides, thereby reducing the formation of toxic Aβ plaques in the brain.[6]
The imidazole moiety of GSMs, derived from Methyl 1-methyl-1H-imidazole-5-carboxylate, has been shown to be important for their modulatory activity.[2][3][4]
Synthetic Workflow for a γ-Secretase Modulator
The following diagram illustrates a generalized synthetic workflow where Methyl 1-methyl-1H-imidazole-5-carboxylate is a key starting material for the synthesis of a hypothetical γ-secretase modulator.
Caption: Synthetic workflow for a γ-secretase modulator.
Mechanism of Action of Imidazole-Based γ-Secretase Modulators
The diagram below illustrates the proposed mechanism of action for imidazole-based GSMs in the context of Alzheimer's disease pathology.
Caption: Modulation of γ-secretase by imidazole-based GSMs.
Conclusion
Methyl 1-methyl-1H-imidazole-5-carboxylate is a compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its utility as a key building block in the synthesis of γ-secretase modulators highlights its importance in the ongoing research and development of novel therapeutics for Alzheimer's disease. This guide has provided a foundational understanding of its structure, synthesis, and application, offering valuable insights for researchers dedicated to advancing drug discovery in this critical area.
References
- 1. Methyl 1-methyl-1H-imidazole-5-carboxylate | C6H8N2O2 | CID 2736896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme–substrate interface targeting by imidazole‐based γ‐secretase modulators activates γ‐secretase and stabilizes its interaction with APP | The EMBO Journal [link.springer.com]
- 4. Enzyme–substrate interface targeting by imidazole‐based γ‐secretase modulators activates γ‐secretase and stabilizes its interaction with APP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme-substrate interface targeting by imidazole-based γ-secretase modulators activates γ-secretase and stabilizes its interaction with APP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
